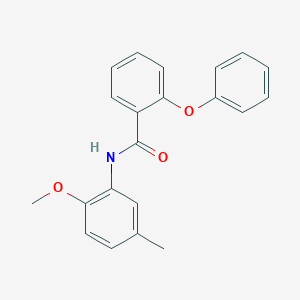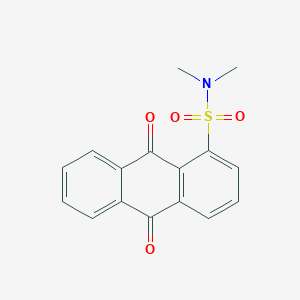
N,N-dimethyl-9,10-dioxo-9,10-dihydroanthracene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dimethyl-9,10-dioxo-9,10-dihydroanthracene-1-sulfonamide is a chemical compound with the molecular formula C₁₆H₁₃NO₄S. It is known for its unique structure, which includes both anthracene and sulfonamide functional groups. This compound has various applications in scientific research and industry due to its distinctive chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-9,10-dioxo-9,10-dihydroanthracene-1-sulfonamide typically involves the reaction of anthracene derivatives with sulfonamide reagents under controlled conditions. One common method includes the oxidation of anthracene to form 9,10-anthraquinone, followed by sulfonation and subsequent reaction with dimethylamine .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale oxidation and sulfonation processes. These methods are optimized for high yield and purity, often utilizing catalysts and specific reaction conditions to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-9,10-dioxo-9,10-dihydroanthracene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety back to the corresponding dihydroxy compound.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can react with the sulfonamide group under basic conditions.
Major Products Formed
The major products formed from these reactions include various anthraquinone derivatives, dihydroxyanthracenes, and substituted sulfonamides .
Scientific Research Applications
N,N-dimethyl-9,10-dioxo-9,10-dihydroanthracene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,N-dimethyl-9,10-dioxo-9,10-dihydroanthracene-1-sulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interfere with cellular pathways involved in inflammation and cancer progression .
Comparison with Similar Compounds
Similar Compounds
- 9,10-dioxo-9,10-dihydro-2-anthracenesulfonamide
- 9,10-dioxo-9,10-dihydro-1-anthracenesulfonic acid
- 9,10-dioxo-9,10-dihydro-1-anthracene-2-sulfonamide
Uniqueness
N,N-dimethyl-9,10-dioxo-9,10-dihydroanthracene-1-sulfonamide is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C16H13NO4S |
|---|---|
Molecular Weight |
315.3g/mol |
IUPAC Name |
N,N-dimethyl-9,10-dioxoanthracene-1-sulfonamide |
InChI |
InChI=1S/C16H13NO4S/c1-17(2)22(20,21)13-9-5-8-12-14(13)16(19)11-7-4-3-6-10(11)15(12)18/h3-9H,1-2H3 |
InChI Key |
WGJYKDZEWRMWTB-UHFFFAOYSA-N |
SMILES |
CN(C)S(=O)(=O)C1=CC=CC2=C1C(=O)C3=CC=CC=C3C2=O |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC2=C1C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


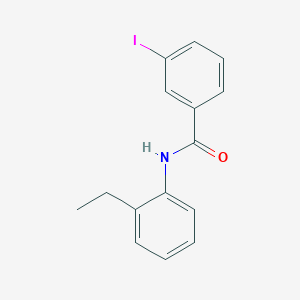

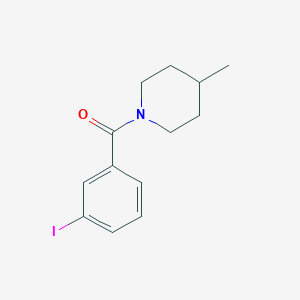
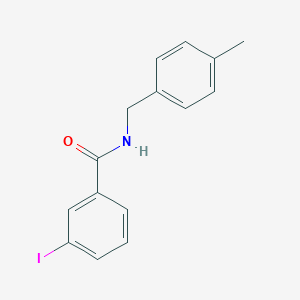
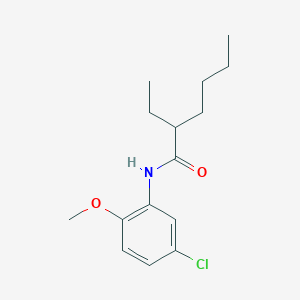
acetate](/img/structure/B411043.png)
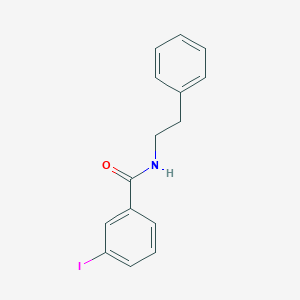
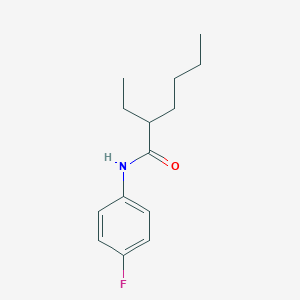
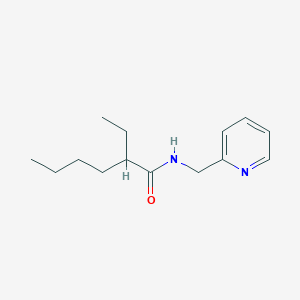
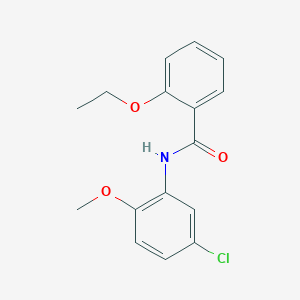
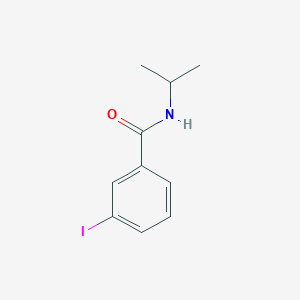
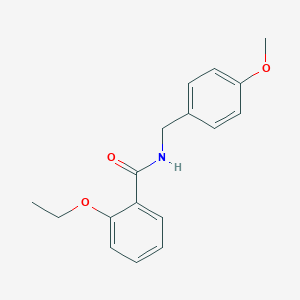
![4-[(2-Methoxy-5-methylanilino)carbonyl]phenyl acetate](/img/structure/B411057.png)
